molecular formula C12H13BrN4O B3911432 N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine CAS No. 303095-44-5

N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine

Cat. No. B3911432
CAS RN: 303095-44-5
M. Wt: 309.16 g/mol
InChI Key: NEMMFQWWMAMALK-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine, also known as BMTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BMTA is a triazole derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments, have been extensively studied. In Additionally, we will also list future directions for further research on BMTA.

Scientific Research Applications

N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine has been investigated for its potential as an antifungal and antibacterial agent. It has also been studied for its potential as an anticancer agent, with promising results in preclinical studies. In materials science, N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In environmental science, N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine has been studied for its potential as a corrosion inhibitor for steel in acidic environments.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine is not fully understood, but it is believed to involve inhibition of enzymes involved in cellular processes such as DNA synthesis and cell division. N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine has been shown to inhibit the growth of various fungi and bacteria, as well as cancer cells, through this mechanism.
Biochemical and Physiological Effects:
N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine has been shown to have various biochemical and physiological effects, including inhibition of fungal and bacterial growth, as well as cancer cell proliferation. It has also been shown to have antioxidant and anti-inflammatory properties. In animal studies, N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine has been shown to have low toxicity and to be well-tolerated.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine in lab experiments is its relatively low toxicity and high selectivity for certain targets, such as fungi and bacteria. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for further research on N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine. One area of interest is its potential as an anticancer agent, with further studies needed to determine its efficacy and safety in clinical trials. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in materials science and environmental science. Finally, studies on the synthesis of N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine and its derivatives may lead to the development of new compounds with improved properties and potential applications.

properties

IUPAC Name

(E)-1-(3-bromo-4-methoxyphenyl)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O/c1-8-15-16-9(2)17(8)14-7-10-4-5-12(18-3)11(13)6-10/h4-7H,1-3H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMMFQWWMAMALK-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N=CC2=CC(=C(C=C2)OC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=CC(=C(C=C2)OC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine

CAS RN

303095-44-5
Record name N-(3-BROMO-4-METHOXYBENZYLIDENE)-3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.